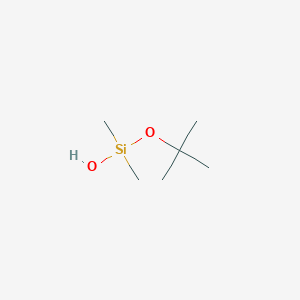
tert-Butoxy(dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butoxy(dimethyl)silanol: is a chemical compound with the molecular formula (CH₃)₃CSi(CH₃)₂OH. It is also known as tert-Butyl(hydroxy)dimethylsilane. This compound is part of the organosilicon family, which are compounds containing carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, hydrophobicity, and flexibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butoxy(dimethyl)silanol can be synthesized through several methods. One common method involves the hydrolysis of tert-Butyldimethylsilyl chloride. The reaction typically takes place in the presence of water or a dilute acid, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrolysis reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butoxy(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
tert-Butoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tert-Butoxy(dimethyl)silanol involves its ability to act as a silylating agent. It reacts with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl group from further reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
Trimethylsilanol: Similar in structure but with three methyl groups instead of a tert-butyl group.
Triethylsilanol: Similar but with three ethyl groups.
Triisopropylsilanol: Similar but with three isopropyl groups.
Uniqueness: tert-Butoxy(dimethyl)silanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Propiedades
Número CAS |
80907-08-0 |
|---|---|
Fórmula molecular |
C6H16O2Si |
Peso molecular |
148.28 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16O2Si/c1-6(2,3)8-9(4,5)7/h7H,1-5H3 |
Clave InChI |
BTFLIPXUMMYIBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



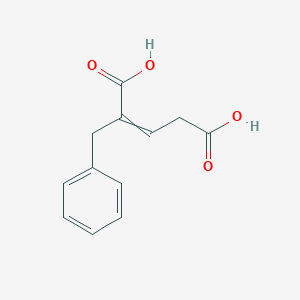
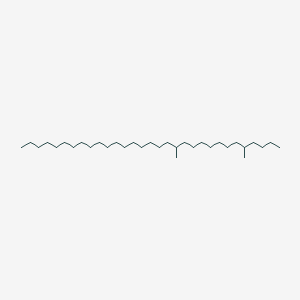
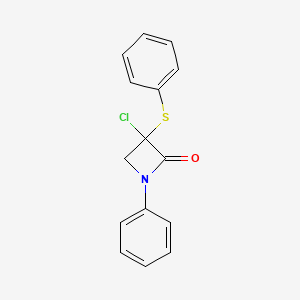

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
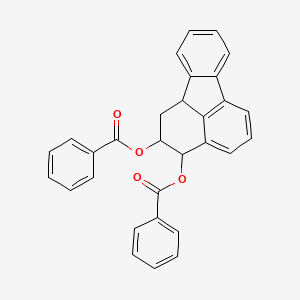
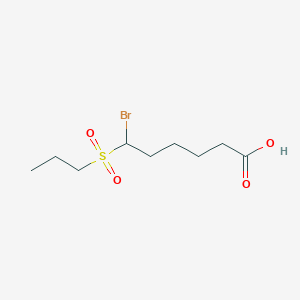
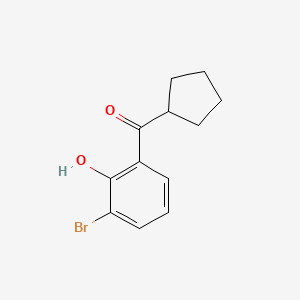
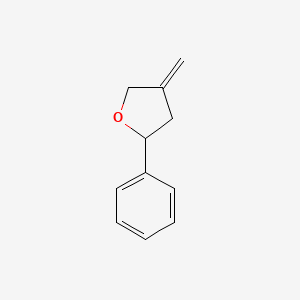
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)


